molecular formula C11H15NOS B4581092 N-[2-(phenylthio)ethyl]propanamide

N-[2-(phenylthio)ethyl]propanamide

Cat. No.: B4581092
M. Wt: 209.31 g/mol
InChI Key: SJVLKJASFKMYBB-UHFFFAOYSA-N
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Description

N-[2-(phenylthio)ethyl]propanamide is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.08743528 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Distribution in Warm-Blooded Animals

  • Study Insight : Research on the distribution of N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide (tropicamide) in warm-blooded animals after intragastric administration revealed that the maximum amount of the compound was found in the stomach tissues, followed by small intestines, brain, lungs, and spleen (Shormanov et al., 2016).

2. Synthesis of Cyclopropanes

  • Study Insight : N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was used to create a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka et al., 1987).

3. Chemical Probing for Proteins

  • Study Insight : N-Ethyl-5-phenylisoxazolium-3′-sulfonate is converted to a keto ketenimine that can react nucleophilically with imidazole, N-methylamine, and phenoxide ion of N-acetyl-L-tyrosinamide, forming stable enamine adducts. This indicates its potential as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues in proteins (Llamas et al., 1986).

4. Synthesis of Thymidine Analogues

  • Study Insight : 2-(Phenylthio)ethyl has been proposed as a novel 'two-stage' base protecting group for the synthesis of sugar-modified thymidine derivatives. This protection strategy allows selective O-alkylation of ribose moieties while avoiding base alkylations (D’Onofrio et al., 2006).

5. Synthesis of Fluoren-9-ylethyl Amides

  • Study Insight : A series of fluoren-9-yl ethyl amides were synthesized, with one compound showing significant chronobiotic properties in both acute and chronic rat models, indicating its potential in regulating biological rhythms (Epperson et al., 2004).

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVLKJASFKMYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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